molecular formula C8H4ClF3O2 B13560890 1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one

1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13560890
M. Wt: 224.56 g/mol
InChI Key: FMSZDJSNIXDFEN-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is an aromatic ketone with significant applications in organic synthesis and various scientific research fields. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyl group, and a chlorine atom attached to a phenyl ring, making it a versatile building block in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods. One common approach involves the Fries rearrangement of 2-chlorophenyl acetate with aluminum chloride, conducted without solvent at temperatures between 110°C and 180°C . Another method includes the reaction of 2-chlorophenol with trifluoroacetic anhydride under acidic conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-2-hydroxybenzoic acid, while reduction of the carbonyl group can produce 1-(3-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanol.

Scientific Research Applications

1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins, influencing their activity and function. The chlorine atom can participate in halogen bonding, further stabilizing the compound-protein interaction.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-hydroxyphenyl)ethanone: Similar structure but lacks the trifluoromethyl group.

    2-Chloro-3’-hydroxyacetophenone: Similar structure with a hydroxyl group at a different position.

    1-(3-Bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one: Similar structure with a bromine atom instead of chlorine.

Uniqueness

1-(3-Chloro-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various applications, particularly in drug design and development.

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

1-(3-chloro-2-hydroxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3,13H

InChI Key

FMSZDJSNIXDFEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C(=O)C(F)(F)F

Origin of Product

United States

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